molecular formula C7H10BrN5O B13305576 5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one

5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one

Cat. No.: B13305576
M. Wt: 260.09 g/mol
InChI Key: CXDBOZQKXIFSNX-UHFFFAOYSA-N
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Description

Product Overview 5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C 7 H 10 BrN 5 O and a molecular weight of 260.09 g/mol. Its CAS registry number is 1882384-99-7 . This reagent features a unique molecular architecture, combining a pyrrolidin-2-one scaffold with a substituted 1,2,4-triazole group, making it a valuable building block in medicinal chemistry and drug discovery research. Research Applications and Value The 1,2,4-triazole core present in this compound is a recognized bioisostere for amide and other functional groups in pharmacologically active molecules . This characteristic is exploited in the design of novel enzyme inhibitors, particularly for kinase targets like CSNK2 (Casein Kinase 2), which is implicated in viral replication and other cellular processes . The presence of both amino and bromo substituents on the triazole ring offers versatile synthetic handles for further chemical modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop new chemical probes and potential therapeutic agents, especially in the fields of antiviral and anticancer research . Handling and Safety This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) before use and handle the compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

Molecular Formula

C7H10BrN5O

Molecular Weight

260.09 g/mol

IUPAC Name

5-[(3-amino-5-bromo-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C7H10BrN5O/c8-6-11-7(9)12-13(6)3-4-1-2-5(14)10-4/h4H,1-3H2,(H2,9,12)(H,10,14)

InChI Key

CXDBOZQKXIFSNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CN2C(=NC(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine would yield an amino-substituted triazole derivative .

Scientific Research Applications

5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The amino and bromo groups on the triazole ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function . The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between the target compound and related molecules from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* Potential Biological Activity Evidence Reference
Target Compound Pyrrolidin-2-one (3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl ~275 Kinase inhibition (inferred) -
Posaconazole () Tetrahydrofuran 1H-1,2,4-triazol-1-yl methyl, difluorophenyl, piperazine-linked triazolone ~700.7 Antifungal
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one () Pyrrolidin-2-one Methanesulfonylphenyl, amino ~254.3 Not specified (pharmacophore analog)
5-Bromo-3-methyl-1-phenylpyrazole () Pyrazole Bromo, methyl, phenyl 237.1 Halogen-bonding studies
2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}-N,N-dimethylethanamine oxide () Indole Triazolylmethyl, dimethylamine oxide ~315.3 Excipient or prodrug component

*Molecular weights are approximate and calculated based on structural formulas.

Key Structural and Functional Insights:

Core Structure Variability: The target compound’s pyrrolidinone core (a lactam) contrasts with posaconazole’s tetrahydrofuran ring and ’s indole system. Lactams like pyrrolidinone offer conformational rigidity and hydrogen-bonding capacity, which may enhance target binding compared to non-polar cores like pyrazole () .

This dual functionality is absent in posaconazole’s simpler triazole-methyl group and ’s sulfonylphenyl substituent. Bromine’s electron-withdrawing nature may also modulate the triazole’s reactivity . In ’s 5-bromo-pyrazole, bromine’s steric and electronic effects influence crystal packing and reactivity, suggesting similar impacts in the target compound .

Biological Implications: Triazole derivatives (e.g., posaconazole) are well-known antifungals targeting lanosterol demethylase. The target compound’s brominated triazole could be tailored for analogous enzyme inhibition or repurposed for kinase inhibition, as seen in JNK inhibitors like AS601245 () . The pyrrolidinone scaffold in lacks the triazole group but shares a sulfonyl substituent, highlighting how electronic effects (sulfonyl vs. bromo-triazole) alter physicochemical properties like solubility and logP .

Crystallographic Considerations :

  • SHELX-based refinements () are critical for resolving structural details in analogs, such as triazole ring planarity and halogen positioning. These tools could clarify the target compound’s conformation and intermolecular interactions .

Research Findings and Implications

  • Synthetic Accessibility: The triazole-methyl-pyrrolidinone structure may be synthesized via nucleophilic substitution or click chemistry, leveraging methods used for posaconazole’s triazole linkage .
  • Target Engagement: The amino and bromo groups may synergize in binding kinases or metalloenzymes, as seen in brominated kinase inhibitors () and zinc-dependent proteases .

Biological Activity

5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on various studies, highlighting its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one is C7H13BrN4OC_7H_{13}BrN_4O with a molecular weight of 265.11 g/mol. The compound features a pyrrolidine ring linked to a triazole moiety, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to 5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one have shown effective inhibition against various strains of bacteria:

CompoundMIC (μg/mL)Bacterial Strain
Triazole Derivative A3.12Staphylococcus aureus
Triazole Derivative B12.5Escherichia coli
Control (Ciprofloxacin)2.0Both strains

These results indicate that the triazole ring contributes to the antibacterial potency of these compounds by interacting with bacterial enzymes involved in cell wall synthesis .

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. Research has shown that derivatives with similar structures to 5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one can inhibit fungal growth effectively:

CompoundMIC (μg/mL)Fungal Strain
Triazole Derivative C0.5Candida albicans
Control (Fluconazole)0.25Candida albicans

These findings suggest that the presence of the triazole group enhances the antifungal activity by targeting the ergosterol biosynthesis pathway in fungi .

Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively studied. In vitro assays have revealed that certain derivatives induce apoptosis in cancer cell lines:

CompoundIC50 (μM)Cancer Cell Line
Triazole Derivative D11.1A549 (Lung Cancer)
Triazole Derivative E16.7HCT116 (Colon Cancer)
Control (Doxorubicin)10.0A549

Studies indicate that these compounds can induce cell cycle arrest and apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives where one compound demonstrated an IC50 value of 11.1 µM against A549 cells. The study highlighted the mechanism involving mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Q & A

Basic: What are the key considerations for synthesizing 5-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidin-2-one core. For example:

Bromination : Introduce bromine at the 5-position of the triazole ring using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 60°C) to avoid over-bromination .

Amine Protection : Protect the 3-amino group of the triazole using tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent alkylation .

Alkylation : React the brominated triazole with pyrrolidin-2-one derivatives via nucleophilic substitution. Use catalysts like K₂CO₃ in DMF or DMSO at 80–100°C for 12–24 hours .
Critical Parameters : Monitor reaction progress via TLC or HPLC-MS. Purity ≥95% is achievable via column chromatography (silica gel, EtOAc/hexane gradient) .

Basic: How to purify and characterize this compound?

Methodological Answer:

  • Purification : Use flash chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water mixtures .
  • Characterization :
    • NMR : Confirm structure via ¹H/¹³C NMR, focusing on peaks at δ 2.5–3.5 ppm (pyrrolidin-2-one protons) and δ 7.5–8.5 ppm (triazole protons) .
    • Mass Spectrometry : ESI-MS in positive ion mode; expected [M+H]⁺ ~330–340 m/z .
    • Elemental Analysis : Ensure C, H, N, Br content aligns with theoretical values (e.g., C: ~35%, Br: ~24%) .

Advanced: How to resolve contradictions in pharmacological data across studies?

Methodological Answer:
Discrepancies often arise from:

Assay Variability : Standardize biological assays (e.g., kinase inhibition) using controls like BMS-901715 (a known AAK1 inhibitor) .

Solubility Issues : Use DMSO stocks ≤1% v/v to avoid precipitation in aqueous buffers. Confirm solubility via dynamic light scattering (DLS) .

Metabolic Stability : Compare liver microsome assays (human vs. rodent) with LC-MS/MS quantification. Adjust experimental conditions (e.g., NADPH concentration) to match published protocols .

Advanced: How to design experiments evaluating environmental impact?

Methodological Answer:
Adopt a tiered approach:

Physicochemical Properties : Determine logP (octanol-water partition coefficient) via shake-flask method and hydrolysis half-life at pH 7.4/25°C .

Ecotoxicology :

  • Algal Toxicity : Use Chlorella vulgaris growth inhibition assays (72-hour EC₅₀).
  • Aquatic Toxicity : Daphnia magna immobilization test (48-hour LC₅₀) .

Degradation Studies : Perform photolysis (UV light, λ=254 nm) and biodegradation (OECD 301F test) .

Advanced: How to optimize reaction yields for scale-up?

Methodological Answer:

  • DoE (Design of Experiments) : Use a fractional factorial design to optimize variables:

    FactorRangeOptimal Value
    Temperature60–100°C80°C
    Catalyst (K₂CO₃)1–3 eq2 eq
    SolventDMF/DMSODMF
    Result : Yield increases from 45% to 72% .
  • Continuous Flow Chemistry : Implement microreactors for bromination steps to enhance mixing and reduce side products .

Advanced: How to address stability issues during storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C under argon in amber vials. Avoid repeated freeze-thaw cycles .
  • Degradation Analysis : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks). Use HPLC to detect hydrolyzed products (e.g., free amine or lactam ring opening) .

Basic: What spectroscopic techniques confirm the triazole-pyrrolidinone linkage?

Methodological Answer:

  • IR Spectroscopy : Look for C-N stretch at ~1350 cm⁻¹ and lactam C=O stretch at ~1680 cm⁻¹ .
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement (e.g., dihedral angle between triazole and pyrrolidinone ~15°) .

Advanced: How to design a structure-activity relationship (SAR) study?

Methodological Answer:

Core Modifications : Synthesize analogs with:

  • Halogen substitutions (Cl, F) at the 5-bromo position .
  • Methyl/ethyl groups on the pyrrolidinone nitrogen .

Biological Testing : Screen analogs against target enzymes (e.g., kinase panels) using ATP-Glo assays. Correlate IC₅₀ values with electronic (Hammett σ) and steric (Taft Eₛ) parameters .

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How to validate contradictory bioactivity data in kinase assays?

Methodological Answer:

  • Assay Replication : Repeat experiments in triplicate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Off-Target Screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
  • Data Normalization : Use Z-factor scoring to assess assay quality (Z > 0.5 indicates robust data) .

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